![molecular formula C17H44O3Si4 B3420418 Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- CAS No. 187592-85-4](/img/structure/B3420418.png)
Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-
Übersicht
Beschreibung
Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-, also known as M4Q, is an industrial chemical . It is not expected to occur naturally in the environment .
Molecular Structure Analysis
The molecular formula of this compound is C17H44O3Si4 . The IUPAC name is 2,2,6,6-tetramethyl-4-octyl-4-[(trimethylsilyl)oxy]-3,5-dioxa-2,4,6-trisilaheptane . The SMILES string, which can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models, is CCCCCCCCSi©C)(OSi©C)OSi©C .Physical And Chemical Properties Analysis
This compound has a molecular weight of 408.87146 g/mol . It has a density of 0.87 g/mL at 25 °C (lit.), a melting point of -60 °C, and a boiling point of 103-106 °C/2 mmHg (lit.) . Its water solubility is 150.7ng/L at 23℃, and it has a vapor pressure of 27.4hPa at 20℃ . The refractive index is n20/D 1.389 (lit.) .Wissenschaftliche Forschungsanwendungen
Superspreading Mechanisms
Trisiloxane-ethoxylate surfactants, known as superspreaders, exhibit unique surface properties that enable rapid spreading over hydrophobic substrates and significantly reduce surface tension at the air/solution interface. These properties make trisiloxane-ethoxylate surfactants highly effective in enhancing the efficiency of agricultural sprays by promoting uniform coverage of leaf surfaces, which is crucial for the effective application of pesticides and nutrients. The ability of these superspreaders to increase the spread area of aqueous solutions on difficult-to-wet substrates like leaves is a key factor in their widespread use in agriculture. The mechanisms driving this superspreading behavior, however, remain a subject of ongoing research and discussion within the scientific community. Despite various theories proposed, including those based on contact angle dynamics and Marangoni flow, a comprehensive understanding of the phenomenon is yet to be fully achieved (Nikolov & Wasan, 2015).
Applications in Surface Modification and Protection
Trisiloxane-ethoxylate compounds have found applications beyond agriculture, particularly in the field of surface modification and protection. Their unique molecular structure, which combines organic and inorganic elements, enables the creation of coatings with exceptional barrier properties. These coatings are applied to various substrates, including metals, to protect them from environmental damage. The coatings are designed to provide resistance against corrosion, biofouling, icing, and fire, and can also impart self-cleaning and anti-reflective properties. The versatility of trisiloxane-based compounds in creating protective coatings underscores their importance in industrial applications where durability and resistance to chemical attack are paramount (Eduok, Faye, & Szpunar, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
trimethyl-[octyl-bis(trimethylsilyloxy)silyl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H44O3Si4/c1-11-12-13-14-15-16-17-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11-17H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFCOIJWJMSSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H44O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431354 | |
| Record name | Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- | |
CAS RN |
187592-85-4 | |
| Record name | Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (41R,12S,13AS)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3420349.png)
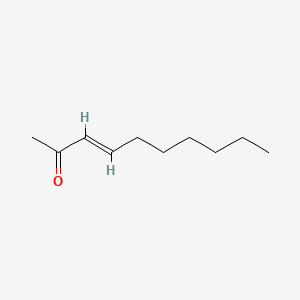
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3420359.png)
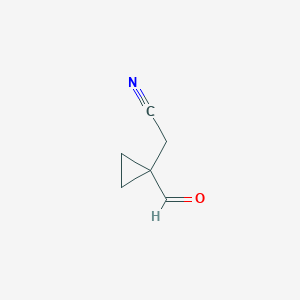
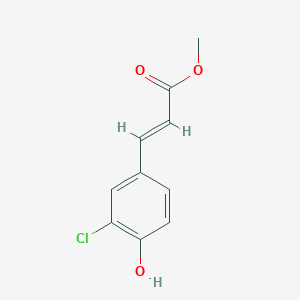
![2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B3420376.png)

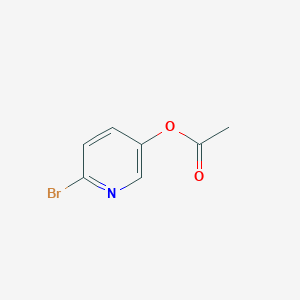
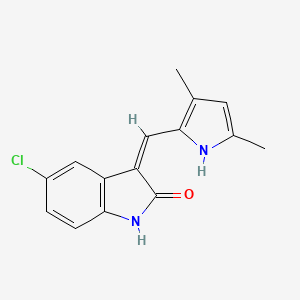

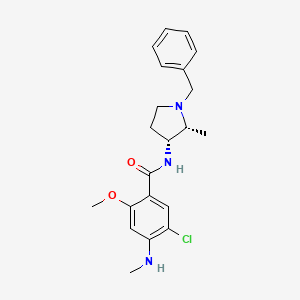
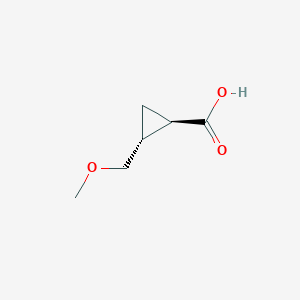
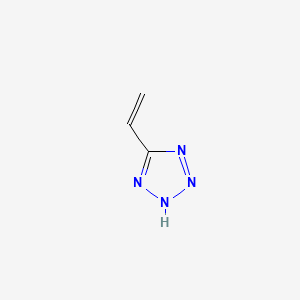
![Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B3420423.png)